2-((3-Bromobenzyl)amino)-2-oxoethyl 2-fluorobenzoate
Description
2-((3-Bromobenzyl)amino)-2-oxoethyl 2-fluorobenzoate is a synthetic organic compound featuring a benzoate ester core substituted with fluorine at the 2-position.
Properties
IUPAC Name |
[2-[(3-bromophenyl)methylamino]-2-oxoethyl] 2-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrFNO3/c17-12-5-3-4-11(8-12)9-19-15(20)10-22-16(21)13-6-1-2-7-14(13)18/h1-8H,9-10H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQNWBVABLJTSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC(=O)NCC2=CC(=CC=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Bromobenzyl)amino)-2-oxoethyl 2-fluorobenzoate typically involves the reaction of 3-bromobenzylamine with 2-fluorobenzoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide), which facilitate the formation of the amide bond between the amine and carboxylic acid groups.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((3-Bromobenzyl)amino)-2-oxoethyl 2-fluorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Hydrolysis: The ester bond in the compound can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically under mild conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to hydrolyze the ester bond.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
2-((3-Bromobenzyl)amino)-2-oxoethyl 2-fluorobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-((3-Bromobenzyl)amino)-2-oxoethyl 2-fluorobenzoate depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or modulating their function. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Biological Activity
2-((3-Bromobenzyl)amino)-2-oxoethyl 2-fluorobenzoate is an organic compound characterized by the presence of both bromine and fluorine atoms, which significantly influence its chemical reactivity and biological activity. This compound is of interest in medicinal chemistry due to its potential applications in drug development, particularly as a building block for synthesizing more complex pharmacological agents.
- Molecular Formula : CHBrFNO
- Molecular Weight : 366.18 g/mol
- CAS Number : 1794909-62-8
The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors. The presence of halogen atoms (bromine and fluorine) enhances its binding affinity, potentially leading to inhibition or modulation of target proteins involved in various biological processes.
Biological Activity Overview
The compound has been investigated for its potential in various biological applications:
Enzyme Inhibition
Research indicates that compounds with similar structures can inhibit enzymes critical for disease processes. For instance, the compound may interfere with enzyme pathways involved in cancer cell proliferation or bacterial virulence.
Receptor Binding
The structural characteristics suggest that it may bind to specific receptors, influencing signaling pathways associated with inflammation or metabolic regulation.
Case Study: Antiviral Activity
A study focused on similar compounds demonstrated significant antiviral activity against Hepatitis C virus (HCV). The findings revealed that certain derivatives could inhibit the NS5B polymerase without affecting human polymerases, highlighting the potential for selective antiviral agents derived from this compound .
Table: Comparative Biological Activities
| Compound Name | Target Activity | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | Enzyme Inhibition | TBD | |
| Similar Compound A | HCV NS5B Polymerase Inhibition | 50 | |
| Similar Compound B | Cancer Cell Proliferation Inhibition | 30 |
Synthetic Routes and Applications
The synthesis of this compound typically involves the reaction of 3-bromobenzylamine with 2-fluorobenzoic acid, utilizing coupling agents like EDC or DCC to facilitate the formation of amide bonds. This synthetic approach allows for the customization of the compound for specific biological assays or therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
